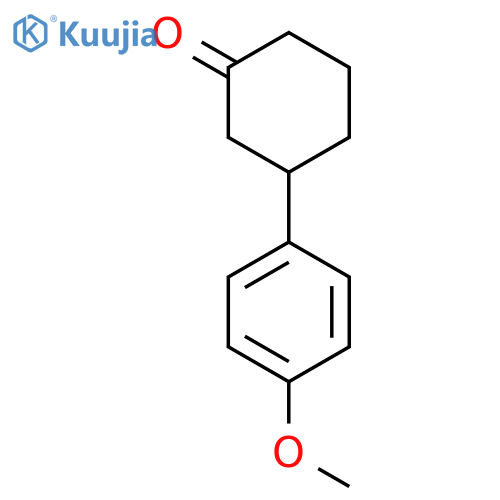

Cas no 107203-08-7 (Cyclohexanone, 3-(4-methoxyphenyl)-)

107203-08-7 structure

商品名:Cyclohexanone, 3-(4-methoxyphenyl)-

Cyclohexanone, 3-(4-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone, 3-(4-methoxyphenyl)-

- 3-(4-methoxyphenyl)cyclohexan-1-one

- DTXSID30475065

- SCHEMBL716437

- VEETYWFTVNETTL-UHFFFAOYSA-N

- AKOS013844945

- 3-p-methoxyphenylcyclohexanone

- 3-(4-Methoxyphenyl)cyclohexanone

- 107203-08-7

-

- インチ: InChI=1S/C13H16O2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h5-8,11H,2-4,9H2,1H3

- InChIKey: VEETYWFTVNETTL-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C2CCCC(=O)C2

計算された属性

- せいみつぶんしりょう: 204.11500

- どういたいしつりょう: 204.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- PSA: 26.30000

- LogP: 2.92190

Cyclohexanone, 3-(4-methoxyphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019124529-250mg |

3-(4-Methoxyphenyl)cyclohexanone |

107203-08-7 | 95% | 250mg |

192.50 USD | 2021-06-16 | |

| Alichem | A019124529-1g |

3-(4-Methoxyphenyl)cyclohexanone |

107203-08-7 | 95% | 1g |

$455.52 | 2023-09-04 | |

| Alichem | A019124529-100mg |

3-(4-Methoxyphenyl)cyclohexanone |

107203-08-7 | 95% | 100mg |

$125.00 | 2023-09-04 |

Cyclohexanone, 3-(4-methoxyphenyl)- 関連文献

-

Wen-Bin Yi,Xin Huang,Chun Cai,Wei Zhang Green Chem. 2012 14 3185

107203-08-7 (Cyclohexanone, 3-(4-methoxyphenyl)-) 関連製品

- 15547-89-4(2-(3-Methoxyphenyl)cyclohexanone)

- 5309-16-0(4-(4-methoxyphenyl)cyclohexan-1-one)

- 52498-02-9(3-(4-methoxyphenyl)cyclobutan-1-one)

- 116526-34-2(Cyclopentanone,3-(4-methoxyphenyl)-)

- 190064-28-9(5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量